AZD1480

概要

説明

AZD-1480は、さまざまなサイトカインや成長因子のシグナル伝達経路に関与する酵素であるヤヌスキナーゼ1およびヤヌスキナーゼ2の強力な阻害剤です。 この化合物は、ヤヌスキナーゼ-シグナル伝達および転写活性化因子経路を阻害する能力により、さまざまな癌や炎症性疾患の治療に大きな可能性を示しています .

科学的研究の応用

AZD-1480 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway.

Biology: Investigated for its effects on cell signaling and gene expression.

Industry: Utilized in the development of new drugs targeting the Janus kinase-signal transducer and activator of transcription pathway.

作用機序

AZD-1480は、ヤヌスキナーゼ1およびヤヌスキナーゼ2のATP結合部位を競合的に阻害することによって効果を発揮します。 この阻害は、シグナル伝達および転写活性化因子タンパク質のリン酸化と活性化を防ぎ、細胞増殖と生存を促進する下流のシグナル伝達経路を遮断します . 分子標的には、ヤヌスキナーゼ1とヤヌスキナーゼ2が含まれ、関与する経路は主にヤヌスキナーゼ-シグナル伝達および転写活性化因子経路です。

類似化合物の比較

類似化合物

ルキソリチニブ: 骨髄線維症と真性多血症の治療に使用される別のヤヌスキナーゼ阻害剤。

トファシチニブ: 関節リウマチやその他の自己免疫疾患に使用されるヤヌスキナーゼ阻害剤。

バリシチニブ: 関節リウマチに使用されており、その他の炎症性疾患について調査されています。

AZD-1480の独自性

AZD-1480は、ヤヌスキナーゼ1およびヤヌスキナーゼ2に対する高い特異性と効力により、研究や潜在的な治療用途に貴重なツールとなっています。 ヤヌスキナーゼ1とヤヌスキナーゼ2の両方を高い親和性で阻害する能力は、これらのキナーゼのうちの1つのみを標的とする可能性のある他の阻害剤とは異なります .

生化学分析

Biochemical Properties

AZD1480 interacts with JAK1 and JAK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and JAK2 are 1.3 nM and <0.4 nM, respectively . This interaction leads to the inhibition of the downstream signal transducer and activator of transcription 3 (STAT3) phosphorylation .

Cellular Effects

This compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines . It inhibits the phosphorylation of JAK2, STAT3, and MAPK signaling proteins, leading to the suppression of the expression of STAT3 target genes, particularly Cyclin D2 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of STAT3 . This leads to the suppression of the JAK/STAT signaling pathway, which is implicated in the progression of various cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid absorption and elimination with minimal accumulation after repeated dosing . The exposure to this compound increases in a dose-dependent manner from 10–50 mg .

Dosage Effects in Animal Models

In animal models of cancer, this compound has been shown to inhibit tumor growth and increase survival . The effects of this compound vary with different dosages, with higher doses inducing G2/M arrest and cell death by inhibiting Aurora kinases .

Metabolic Pathways

Given its role as a JAK1 and JAK2 inhibitor, it is likely involved in the JAK/STAT signaling pathway .

Transport and Distribution

It is known that this compound is rapidly absorbed and eliminated, suggesting efficient distribution within the body .

Subcellular Localization

Given its role as a JAK1 and JAK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .

準備方法

合成ルートと反応条件

AZD-1480の合成は、市販の出発物質から始まる複数のステップを必要とします。重要なステップには、通常、以下が含まれます。

コア構造の形成: これは、一連の縮合反応と環化反応を通して、ピロロピリミジンコアの構築を伴います。

官能基化: ヤヌスキナーゼ1およびヤヌスキナーゼ2に対する阻害活性を高めるために、コア構造にさまざまな官能基を導入します。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの手法を使用して精製され、高い純度を実現します。

工業生産方法

AZD-1480の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。プロセスは収率と純度のために最適化されており、一貫性と効率を確保するために、多くの場合、自動合成および精製システムが用いられます。

化学反応の分析

反応の種類

AZD-1480は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: これは特定の条件下で発生し、酸化誘導体の形成につながります。

還元: 還元反応は官能基を修飾し、化合物の活性を変化させる可能性があります。

置換: さまざまな置換反応を使用して、分子にさまざまな官能基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。

置換: ハロゲン化物や有機金属化合物などの試薬は、還流やマイクロ波照射などの条件下で使用されます。

主な製品

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまなアルキル基やアリール基を導入する可能性があります。

科学研究への応用

AZD-1480は、幅広い科学研究の用途があります。

化学: ヤヌスキナーゼ-シグナル伝達および転写活性化因子経路を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達と遺伝子発現への影響について調査されています。

医学: 多発性骨髄腫などの癌や、関節リウマチなどの炎症性疾患の治療薬として探索されています.

産業: ヤヌスキナーゼ-シグナル伝達および転写活性化因子経路を標的とする新薬の開発に利用されています。

類似化合物との比較

Similar Compounds

Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Tofacitinib: A Janus kinase inhibitor used for rheumatoid arthritis and other autoimmune diseases.

Baricitinib: Used for rheumatoid arthritis and being investigated for other inflammatory conditions.

Uniqueness of AZD-1480

AZD-1480 is unique due to its high specificity and potency against Janus kinase 1 and Janus kinase 2, making it a valuable tool for research and potential therapeutic applications. Its ability to inhibit both Janus kinase 1 and Janus kinase 2 with high affinity distinguishes it from other inhibitors that may target only one of these kinases .

特性

IUPAC Name |

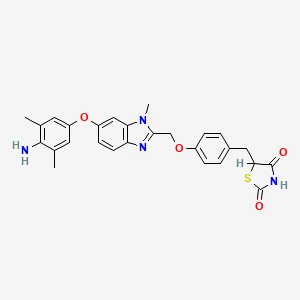

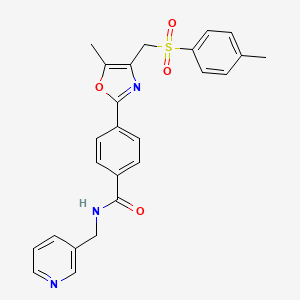

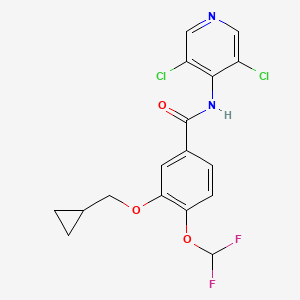

5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOQBOJDRPLBQU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239469 | |

| Record name | AZD-1480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935666-88-9 | |

| Record name | AZD-1480 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935666889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1480 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-1480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-1480 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL2Z2TLF01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AZD1480?

A: this compound is a potent, competitive, small-molecule inhibitor of Janus kinase 1 and 2 (JAK1/2) [, , , ]. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream signaling molecules, particularly those of the signal transducer and activator of transcription (STAT) family [, , , , , ].

Q2: Which signaling pathways are affected by this compound treatment?

A: this compound primarily targets the JAK/STAT pathway, significantly reducing the phosphorylation of STAT1, STAT3, and STAT5 [, , , , , , , , ]. Studies also indicate that this compound can impact other pathways like ERK/MAPK, PI3K/Akt/mTOR, and NFκB, potentially through crosstalk with the JAK/STAT pathway or through off-target effects [, , , , , , , , , , ].

Q3: What is the impact of this compound on downstream gene expression?

A: By inhibiting JAK/STAT signaling, this compound downregulates the expression of various STAT3 target genes involved in cell cycle progression, apoptosis, angiogenesis, and immune responses. These include cyclin D1, cyclin D2, cyclin D3, CDC25A, Bcl-2, survivin, TIMP-1, c-Myc, VEGF, SPARC, and fibronectin [, , , , ].

Q4: How does this compound impact the tumor microenvironment?

A: this compound influences the tumor microenvironment by reducing tumor-associated myeloid cells, inhibiting angiogenesis through reduced VEGF expression, and decreasing the production of pro-inflammatory cytokines and chemokines like IL-6, IL-13, TARC, and IL-21 [, , , , , , ].

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A: In vitro and in vivo studies have shown promising antitumor activity of this compound in various cancer models, including glioblastoma [], head and neck squamous cell carcinoma [], small cell lung cancer [, ], neuroblastoma [, , ], rhabdomyosarcoma [, ], Ewing sarcoma [, ], pancreatic cancer [], prostate cancer [, , , , ], melanoma [], colorectal cancer [], ovarian cancer [, , ], and acute lymphoblastic leukemia (ALL) [, ].

Q6: How does this compound affect immune cells and their functions?

A: this compound can modulate both innate and adaptive immune responses. Studies show it can decrease myeloid-derived suppressor cell (MDSC) percentages while enhancing their suppressive capacity [, ]. It can also impair T cell proliferation and IFN-γ secretion, suggesting a complex interplay with the immune system [, , ].

Q7: Beyond cancer, what other therapeutic applications are being explored for this compound?

A: Preclinical research indicates that this compound might hold therapeutic potential for neuroinflammatory and neurodegenerative diseases like multiple sclerosis and Parkinson's disease by suppressing neuroinflammation and neurodegeneration through JAK/STAT inhibition [, , , ]. Additionally, this compound has been shown to improve the isolation of pneumoviruses from clinical specimens by enhancing viral replication [].

Q8: What are the limitations and challenges associated with this compound therapy?

A: Despite promising preclinical activity, this compound has shown limited single-agent efficacy in some cancer models, highlighting the need for combination therapies and further research to optimize its therapeutic window [, ]. Moreover, this compound can impact various immune cell populations, potentially causing both beneficial and detrimental effects on antitumor immunity, warranting careful consideration and further investigation [, , ]. Additionally, the development of this compound for solid tumors was discontinued due to dose-limiting neurologic adverse events in Phase I clinical trials [].

Q9: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C14H14ClFN8, and its molecular weight is 360.78 g/mol []. Detailed spectroscopic data are available in the primary research articles.

Q10: What are the known resistance mechanisms to this compound?

A: Resistance mechanisms to this compound are not fully elucidated, but studies suggest potential roles for constitutive STAT3 activation in tumor cells, activation of alternative signaling pathways like ERK/MAPK and PI3K/Akt/mTOR, and the presence of a subpopulation of treatment-resistant leukemia stem cells [, , , ].

Q11: What is the safety profile of this compound based on preclinical and clinical data?

A: While this compound demonstrated potent preclinical activity, clinical development for solid tumors was discontinued due to dose-limiting neurologic adverse events, including dizziness, anxiety, ataxia, memory loss, hallucinations, and behavior changes []. Further research is needed to better understand its toxicity profile and explore potential strategies to mitigate adverse effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

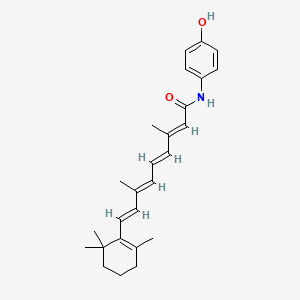

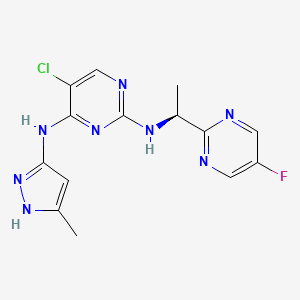

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

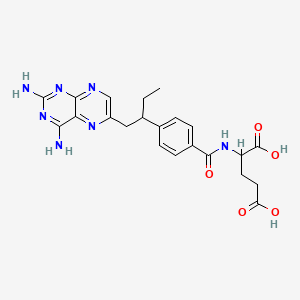

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)

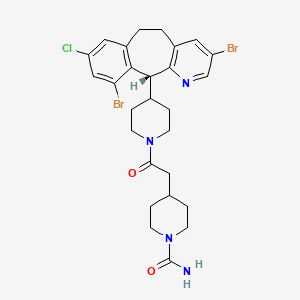

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)